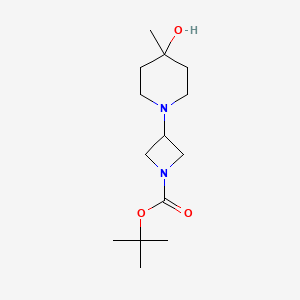

tert-Butyl 3-(4-hydroxy-4-methyl-1-piperidyl)azetidine-1-carboxylate

描述

tert-Butyl 3-(4-hydroxy-4-methyl-1-piperidyl)azetidine-1-carboxylate: is a synthetic organic compound that features a tert-butyl group, a piperidyl ring, and an azetidine ring

属性

IUPAC Name |

tert-butyl 3-(4-hydroxy-4-methylpiperidin-1-yl)azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O3/c1-13(2,3)19-12(17)16-9-11(10-16)15-7-5-14(4,18)6-8-15/h11,18H,5-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXCIZISJGQOEGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(CC1)C2CN(C2)C(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Reaction Scheme

The general reaction scheme can be summarized as follows:

- Formation of Piperidyl Intermediate :

- A piperidine derivative is functionalized to introduce a hydroxyl group at the 4-position and a methyl group for steric hindrance.

- Coupling with Azetidine Carboxylate :

- The functionalized piperidine reacts with an azetidine carboxylic acid derivative under coupling conditions, often using activating agents like carbodiimides (e.g., EDC or DCC).

- Introduction of Boc Group :

- The Boc group is introduced to protect the azetidine nitrogen during subsequent reactions.

Detailed Stepwise Synthesis

Step 1: Functionalization of Piperidine

- Reagents :

- Piperidine.

- A hydroxylating agent (e.g., hydrogen peroxide or mCPBA).

- A methylating agent (e.g., methyl iodide).

- Conditions :

- Solvent: Anhydrous dichloromethane or acetonitrile.

- Temperature: Room temperature to mild heating (~50°C).

Step 2: Coupling Reaction

- Reagents :

- Functionalized piperidine.

- Azetidine carboxylic acid derivative.

- Coupling agents such as EDC or DCC.

- Conditions :

- Solvent: Dimethylformamide (DMF) or dichloromethane.

- Temperature: Room temperature under a nitrogen atmosphere.

Step 3: Protection with Boc Group

- Reagents :

- Di-tert-butyl dicarbonate (Boc2O).

- Base catalyst (e.g., triethylamine or pyridine).

- Conditions :

- Solvent: Anhydrous dichloromethane.

- Temperature: Room temperature.

Key Reaction Parameters

| Parameter | Details |

|---|---|

| Atmosphere | Inert (nitrogen or argon) to avoid oxidation or hydrolysis |

| Temperature | Typically between room temperature and ~50°C |

| Solvents | Dichloromethane, DMF, acetonitrile |

| Protecting Group Reagent | Di-tert-butyl dicarbonate |

| Activating Agents | Carbodiimides like EDC or DCC |

Analytical Characterization

After synthesis, the compound is characterized using analytical techniques to confirm its structure and purity:

-

- Distinct signals for hydroxyl (-OH), methyl (-CH3), and tert-butoxy (-C(CH3)3) groups.

-

- High-performance liquid chromatography (HPLC) is used to assess purity levels.

-

- Confirms molecular weight (270.37 g/mol).

化学反应分析

Types of Reactions: tert-Butyl 3-(4-hydroxy-4-methyl-1-piperidyl)azetidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

科学研究应用

Medicinal Chemistry

Tert-butyl 3-(4-hydroxy-4-methyl-1-piperidyl)azetidine-1-carboxylate has been investigated for its potential as a therapeutic agent. Its structural components suggest possible interactions with biological targets related to neurological disorders.

- Neuroprotective Effects : Research indicates that derivatives of this compound exhibit neuroprotective properties against amyloid-beta toxicity in astrocytes, which is significant in the context of Alzheimer's disease. The compound has shown moderate protective effects by reducing inflammatory markers such as TNF-α and free radicals in cell cultures .

Neuropharmacology

The compound's ability to interact with neurotransmitter systems makes it a candidate for further exploration in neuropharmacological studies.

- Acetylcholinesterase Inhibition : Some studies suggest that related compounds may act as acetylcholinesterase inhibitors, which are crucial in treating cognitive decline associated with Alzheimer's disease . This suggests that this compound could be explored for similar properties.

Synthetic Chemistry

In synthetic applications, the compound serves as an intermediate for the development of more complex molecules.

- Building Block for Synthesis : The unique structure allows it to be used as a building block in the synthesis of other pharmacologically active compounds. Its ability to undergo various chemical transformations makes it valuable in drug development pipelines .

Case Studies

Several studies have documented the efficacy and application of this compound in various settings:

作用机制

The mechanism of action of tert-Butyl 3-(4-hydroxy-4-methyl-1-piperidyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied .

相似化合物的比较

- tert-Butyl 4-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate

- tert-Butyl 3-oxoazetidine-1-carboxylate

- tert-Butyl 4-((4-benzylpiperidin-1-yl)methyl)piperidine-1-carboxylate

Comparison: tert-Butyl 3-(4-hydroxy-4-methyl-1-piperidyl)azetidine-1-carboxylate is unique due to its specific combination of functional groups and ring structures.

生物活性

tert-Butyl 3-(4-hydroxy-4-methyl-1-piperidyl)azetidine-1-carboxylate (CAS No. 550371-60-3) is a synthetic organic compound that has garnered interest for its potential biological activities. Characterized by a molecular formula of C14H26N2O3, this compound features a tert-butyl group, a piperidyl ring, and an azetidine ring, making it a versatile building block in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The compound has been shown to modulate the activity of specific molecular targets, leading to changes in biochemical pathways. This interaction is crucial for its potential therapeutic applications.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition : It has been studied for its inhibitory effects on enzymes such as acetylcholinesterase and β-secretase, which are implicated in neurodegenerative diseases like Alzheimer's. These interactions can prevent the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's pathology .

- Neuroprotective Effects : In vitro studies have demonstrated that the compound can protect astrocytes from toxicity induced by amyloid-beta peptides. Specifically, it showed a significant improvement in cell viability when co-administered with amyloid-beta, suggesting its potential as a neuroprotective agent .

- Antioxidant Activity : Although the compound exhibits moderate antioxidant properties, its primary action appears to be through enzyme inhibition rather than direct free radical scavenging .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Table 1: Summary of Biological Activities

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions starting from piperidyl derivatives. The reaction conditions are optimized for yield and purity, often employing organic solvents and catalysts.

常见问题

Basic Research Questions

Q. What synthetic strategies are recommended for preparing tert-Butyl 3-(4-hydroxy-4-methyl-1-piperidyl)azetidine-1-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer :

- Step 1 : Start with azetidine and 4-hydroxy-4-methylpiperidine as core precursors. Protect the azetidine nitrogen with a tert-butyloxycarbonyl (Boc) group via carbamate formation using di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane (DCM) under basic conditions (e.g., triethylamine) .

- Step 2 : Couple the Boc-protected azetidine with 4-hydroxy-4-methylpiperidine using a nucleophilic substitution or reductive amination approach. For sterically hindered systems, employ catalysts like HATU or EDCI with DMAP to improve yields .

- Optimization Tips :

- Solvent selection (e.g., DMF for polar aprotic conditions or THF for milder reactions).

- Temperature control (0–25°C) to minimize side reactions.

- Monitor reaction progress via TLC or LC-MS to terminate at optimal conversion .

Q. How should researchers handle and store this compound to ensure long-term stability?

- Methodological Answer :

- Handling : Use PPE (gloves, goggles, lab coat) to avoid inhalation or dermal contact. Work in a fume hood to mitigate exposure to dust .

- Storage : Store at -20°C in a desiccator under inert gas (N₂ or Ar) to prevent hydrolysis of the Boc group and oxidation of the piperidine moiety .

- Stability Tests : Conduct periodic HPLC purity checks (e.g., C18 column, acetonitrile/water gradient) to detect degradation products .

Advanced Research Questions

Q. What analytical techniques are critical for characterizing the compound’s structural integrity and purity in complex matrices?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- Use ¹H/¹³C NMR to confirm regiochemistry of the azetidine-piperidine linkage. Key signals: tert-butyl (δ ~1.4 ppm, singlet) and hydroxy group (broad peak at δ ~1.5–2.0 ppm) .

- High-Resolution Mass Spectrometry (HRMS) :

- Validate molecular formula (e.g., [M+H]⁺ ion for C₁₄H₂₇N₃O₃: expected m/z 285.2048) .

- X-ray Crystallography :

- Resolve stereochemical ambiguities by growing single crystals in ethyl acetate/hexane mixtures .

Q. How does the steric and electronic environment of the tert-butyl group influence reactivity in downstream functionalization reactions?

- Methodological Answer :

- Steric Effects : The bulky tert-butyl group shields the azetidine nitrogen, reducing susceptibility to nucleophilic attack. This necessitates harsher conditions (e.g., TFA in DCM) for Boc deprotection .

- Electronic Effects : The electron-withdrawing carbamate group stabilizes adjacent charges, enabling selective modifications (e.g., alkylation at the piperidine hydroxyl) .

- Case Study : In Suzuki-Miyaura coupling, the tert-butyl group minimizes undesired π-π stacking, improving cross-coupling efficiency .

Contradictions and Resolutions

-

Contradiction : Some safety data sheets (SDS) classify similar compounds as "not hazardous" (e.g., ), while others recommend stringent PPE ( ).

-

Contradiction : Variability in synthetic yields for sterically hindered intermediates.

- Resolution : Optimize coupling steps using microwave-assisted synthesis (e.g., 50°C, 30 min) to enhance reaction efficiency .

Notes for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。